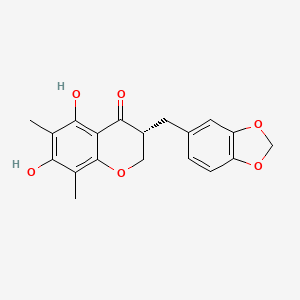

Methylophiopogonanone A

描述

属性

IUPAC Name |

(3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6,12,20-21H,5,7-8H2,1-2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTNNJIQILYHJB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC4=C(C=C3)OCO4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703469 | |

| Record name | (3R)-3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74805-92-8 | |

| Record name | Methylophiopogonanone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74805-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating and Characterizing Homoisoflavonoids from Ophiopogon japonicus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and characterizing homoisoflavonoids from the tuberous roots of Ophiopogon japonicus (Liliaceae), a plant widely used in traditional medicine. This document details the experimental protocols, summarizes quantitative data, and visualizes key workflows and biological interactions, offering a valuable resource for natural product researchers and drug development professionals.

Introduction to Ophiopogon japonicus Homoisoflavonoids

Ophiopogon japonicus, commonly known as Maidong, is a rich source of various bioactive compounds, including steroidal saponins and a unique class of isoflavonoids known as homoisoflavonoids. These compounds are characterized by an additional carbon atom in their structure and have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] The isolation and characterization of these molecules are crucial for understanding their therapeutic potential and for the quality control of O. japonicus-derived products.[4]

Experimental Protocols for Isolation and Purification

The isolation of homoisoflavonoids from Ophiopogon japonicus typically involves extraction followed by various chromatographic techniques to separate individual compounds.

Extraction

The initial step involves the extraction of crude homoisoflavonoids from the dried and powdered tuberous roots of the plant. Several solvent systems have been effectively utilized.

Protocol 1: Solvent Extraction

-

Plant Material Preparation: The tuberous roots of Ophiopogon japonicus are dried and pulverized into a fine powder.

-

Solvent Maceration/Reflux: The powdered material is extracted with a suitable solvent. Common choices include:

-

Extraction Procedure: The powder is typically subjected to heat reflux with the chosen solvent for a specified duration (e.g., 2 hours) and the process is repeated multiple times (e.g., three times) to ensure exhaustive extraction.[1][8]

-

Filtration and Concentration: The resulting extracts are combined, filtered, and then concentrated under reduced pressure to yield a crude extract.

Protocol 2: Ionic Liquid–Ultrasonic Extraction (IL-UAE)

A more modern and efficient method involves the use of ionic liquids combined with ultrasonication.

-

Optimal Conditions: The following conditions have been optimized for the simultaneous extraction of steroidal saponins and homoisoflavonoids:

Chromatographic Separation

Following extraction, the crude mixture is subjected to various chromatographic techniques to isolate individual homoisoflavonoids.

Protocol 3: Column Chromatography

-

Stationary Phase: Silica gel is a commonly used stationary phase for the initial fractionation of the crude extract.

-

Mobile Phase: A gradient of petroleum ether-ethyl acetate is employed to elute the compounds from the silica gel column.[7]

Protocol 4: High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is a valuable technique for the separation and purification of target compounds from complex mixtures.

-

Application: HSCCC can be used to separate sub-fractions containing homoisoflavonoids.[7]

-

Offline Coupling: This technique can be coupled offline with HPLC-DAD-QTOF-MS/MS for systematic identification of a wide range of homoisoflavonoids.[9]

Characterization and Structural Elucidation

Once isolated, the structures of the homoisoflavonoids are determined using a combination of spectroscopic methods.

Protocol 5: Spectroscopic Analysis

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the isolated compounds.[5][10] Tandem mass spectrometry (MS/MS) provides valuable information on the fragmentation patterns, aiding in structural elucidation.[1][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HMQC, HMBC) experiments are crucial for determining the complete chemical structure, including the stereochemistry of the molecules.[2][5][11]

-

UV-Visible Spectroscopy: The UV absorption maxima (λmax) of homoisoflavonoids, typically detected using a Diode Array Detector (DAD) in an HPLC system, provide information about the chromophore system within the molecule. For many homoisoflavonoids, the detection wavelength is set at 296 nm.[1][4]

Quantitative Analysis

The quantification of specific homoisoflavonoids in Ophiopogon japonicus extracts is essential for quality control and standardization.

Protocol 6: High-Performance Liquid Chromatography (HPLC)

-

System: A typical HPLC system equipped with a C18 column and a DAD or Evaporative Light Scattering Detector (ELSD) is used.[1][4]

-

Mobile Phase: A gradient elution is commonly employed, often consisting of acetonitrile/methanol and aqueous formic or acetic acid.[1][12]

-

Quantification: The concentration of individual homoisoflavonoids is determined by comparing their peak areas with those of known standards.[13]

Data Presentation

Table 1: Isolated Homoisoflavonoids from Ophiopogon japonicus

| Compound Name | Molecular Formula | Molecular Weight | Key Spectroscopic Data | Source |

| Methylophiopogonanone A | C20H22O6 | 358.39 | UV λmax: 296 nm; [M-H]⁻ at m/z 357 | [1] |

| Methylophiopogonanone B | C20H22O6 | 358.39 | UV λmax: 296 nm; [M-H]⁻ at m/z 357 | [1] |

| 5,7-dihydroxy-8-methoxy-6-methyl-3-(2'-hydroxy-4'-methoxybenzyl)chroman-4-one | C20H22O7 | 374.39 | - | [5] |

| 7-hydroxy-5,8-dimethoxy-6-methyl-3-(2'-hydroxy-4'-methoxybenzyl)chroman-4-one | C21H24O7 | 388.41 | - | [5] |

| 5,7-dihydroxy-6,8-dimethyl-3-(4'-hydroxy-3'-methoxybenzyl)chroman-4-one | C20H22O6 | 358.39 | - | [5] |

Table 2: Quantitative Analysis of Major Homoisoflavonoids in Zhejiang Ophiopogon japonicus (ZOJ) (mg/g)

| Sample | This compound (H1) | Methylophiopogonanone B (H2) |

| ZOJ Tuber Sample | Varies significantly between batches | Varies significantly between batches |

| Fibrous Roots | Generally higher content than tuber roots | Generally higher content than tuber roots |

| Data adapted from a study on simultaneous extraction and determination of characteristic constituents in ZOJ.[4] |

Mandatory Visualizations

Caption: Experimental workflow for homoisoflavonoid isolation and characterization.

Caption: Signaling pathway of tyrosinase inhibition by O. japonicus homoisoflavonoids.

Biological Activities and Signaling Pathways

Homoisoflavonoids from Ophiopogon japonicus have been investigated for various biological activities.

-

Antioxidant Activity: Extracts rich in homoisoflavonoids, particularly this compound and B, have demonstrated significant antioxidant properties.[1][6]

-

Anti-inflammatory Effects: Several isolated homoisoflavonoids have shown in vitro anti-inflammatory activity by affecting the release of inflammatory chemokines.[2]

-

Tyrosinase Inhibition: this compound and B have been shown to inhibit tyrosinase activity through a reversible mixed-inhibition mechanism, suggesting their potential application in cosmetics and treatments for hyperpigmentation.[7] The interaction involves binding to the active site of the enzyme, driven by hydrophobic interactions and hydrogen bonding.[7]

-

Pregnane X Receptor (PXR) Activation: Ethanol extracts of O. japonicus have been found to activate the PXR signaling pathway, which is involved in the metabolism of xenobiotics.[14] This highlights the importance of considering potential herb-drug interactions.

-

Hypolipidemic Effects: this compound has been shown to alleviate high-fat diet-induced hyperlipidemia in animal models.[3]

Conclusion

The isolation and characterization of homoisoflavonoids from Ophiopogon japonicus are well-established processes involving a combination of extraction, chromatographic, and spectroscopic techniques. This guide provides a detailed overview of the key methodologies and data, serving as a foundational resource for further research and development in this area. The diverse biological activities of these compounds underscore their potential as lead molecules for the development of new therapeutic agents.

References

- 1. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homoisoflavonoid derivatives from the roots of Ophiopogon japonicus and their in vitro anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Homoisoflavonoids from Ophiopogon japonicus Ker-Gawler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Homoisoflavonoids profiling of Ophiopogon japonicus by off-line coupling high-speed countercurrent chromatography with high-performance liquid chromatography-diode array detector-quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Ophiopogon japonicus strains from different cultivation regions exhibit markedly different properties on cytotoxicity, pregnane X receptor activation and cytochrome P450 3A4 induction - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Natural Sources, and Biological Activities of Methylophiopogonanone A: A Technical Guide

Abstract

Methylophiopogonanone A, a significant homoisoflavonoid, has garnered considerable attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the discovery of this compound, its natural sources, and a detailed examination of its biological activities. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource complete with experimental protocols, quantitative data, and visual representations of key biological pathways.

Discovery and Natural Sources

This compound was first isolated in 1980 from the subterranean parts of Ophiopogon japonicus (Liliaceae)[1][2]. This plant, commonly known as mondo grass or dwarf lilyturf, has a long history of use in traditional Chinese medicine. The discovery of this compound was a significant step in understanding the chemical constituents responsible for the therapeutic effects of Ophiopogon japonicus.

Natural Source:

Isolation and Purification

The isolation of this compound from Ophiopogon japonicus can be achieved through a multi-step extraction and chromatographic process. The following protocol is a representative method based on modern techniques for isolating homoisoflavonoids from this plant source.

Experimental Protocol: Isolation of this compound

1. Preparation of Plant Material:

- The tuberous roots of Ophiopogon japonicus are washed, dried, and ground into a fine powder to maximize the surface area for extraction.

2. Extraction:

- The powdered plant material is extracted with a chloroform/methanol (1:1, v/v) solvent system using heat reflux for 2 hours. This process is repeated three times to ensure exhaustive extraction.

- The extracts are combined, filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

- The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, including antioxidant, hypolipidemic, and cardioprotective effects.

Antioxidant Activity

This compound has been shown to possess potent antioxidant properties by scavenging free radicals.

| Assay | Activity of this compound (μmol TE/g) | Reference |

| DPPH Radical Scavenging | 31.56 ± 0.30 | [5] |

| ABTS Radical Scavenging | 55.59 ± 1.30 | [5] |

-

Preparation of DPPH Solution: A 0.06 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Sample Preparation: this compound is dissolved in methanol to prepare a stock solution, which is then serially diluted to various concentrations.

-

Assay Procedure:

-

1 mL of the sample solution is mixed with 3 mL of the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is mixed with a 2.45 mM aqueous solution of potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution. The stock solution is then diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: this compound is dissolved in methanol to prepare a stock solution and serially diluted.

-

Assay Procedure:

-

100 μL of the sample solution is mixed with 3.9 mL of the diluted ABTS•+ solution.

-

The mixture is incubated at room temperature for 6 minutes.

-

The absorbance is measured at 734 nm.

-

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture.

Hypolipidemic Activity

This compound has been demonstrated to alleviate high-fat diet-induced hyperlipidemia.

| Parameter | High-Fat Diet (HFD) Group | HFD + this compound (10 mg/kg) | Reference |

| Serum Total Cholesterol (TC) | Increased | Decreased (P<0.01) | [6][7] |

| Serum Triglycerides (TG) | Increased | Decreased (P<0.01) | [6][7] |

| Serum LDL-C | Increased | Decreased (P<0.01) | [6][7] |

| Serum HDL-C | Decreased | Increased (P<0.05) | [6][7] |

| Hepatic TC | Increased | Decreased (P<0.01) | [6] |

| Hepatic TG | Increased | Decreased (P<0.01) | [6] |

-

Animal Model: Male Sprague-Dawley rats are used.

-

Diet:

-

Normal Control Group: Fed a standard chow diet.

-

High-Fat Diet (HFD) Group: Fed a high-fat diet (e.g., containing 20% lard, 1% cholesterol, and 0.5% cholic acid) for 8 weeks to induce hyperlipidemia.

-

Treatment Group: Fed the HFD and orally administered this compound (10 mg/kg/day) for the duration of the study.

-

-

Parameters Measured:

-

Body weight is recorded weekly.

-

At the end of the experimental period, blood is collected for the analysis of serum lipids (Total Cholesterol, Triglycerides, LDL-C, HDL-C).

-

Liver tissue is collected for the analysis of hepatic lipid content.

-

-

Biochemical Analysis: Serum and hepatic lipid levels are measured using commercial assay kits.

Cardioprotective Activity via PI3K/Akt/eNOS Signaling Pathway

This compound has been found to protect against myocardial ischemia-reperfusion (I/R) injury by activating the PI3K/Akt/eNOS signaling pathway.

| Parameter | Ischemia-Reperfusion (I/R) Group | I/R + this compound (10 mg/kg) | Reference |

| Infarct Size (%) | 45.3 ± 3.1 | 17.8 ± 2.5 (P<0.05) | [8][9] |

| Myocardial Apoptosis Index (%) | 35.6 ± 2.8 | 15.4 ± 2.1 (P<0.05) | [8][9] |

| p-Akt/Akt ratio (in H9C2 cells) | Decreased | Increased (4.42-fold, P<0.05) | [8] |

| p-eNOS/eNOS ratio (in H9C2 cells) | Decreased | Increased (6.22-fold, P<0.05) | [8] |

| Bcl-2/Bax ratio (in H9C2 cells) | Decreased | Increased (12.8-fold, P<0.05) | [8] |

-

Animal Model: Male C57BL/6 mice are used.

-

Treatment: Mice are pretreated with this compound (10 mg/kg/day, p.o.) for 2 weeks.

-

Surgical Procedure:

-

Mice are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for 30 minutes to induce ischemia.

-

The ligature is then released to allow for 24 hours of reperfusion.

-

-

Assessment of Infarct Size:

-

The heart is excised, and the left ventricle is sliced and stained with 1% 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

-

The infarct size is expressed as a percentage of the area at risk.

-

-

Western Blot Analysis of PI3K/Akt/eNOS Pathway in H9C2 cells:

-

Cell Culture and Hypoxia/Reoxygenation (H/R) model: H9C2 rat cardiomyocytes are subjected to hypoxia (e.g., 1% O2) for 4 hours followed by reoxygenation (95% air, 5% CO2) for 2 hours to mimic I/R injury in vitro. Cells are pretreated with this compound (10 µM).

-

Protein Extraction: Total protein is extracted from the cells using RIPA buffer.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt and eNOS, as well as Bcl-2, Bax, and cleaved caspase-3. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

-

Signaling Pathways and Experimental Workflows

PI3K/Akt/eNOS Signaling Pathway

Caption: PI3K/Akt/eNOS signaling pathway activated by this compound.

Experimental Workflow for Isolation and Biological Activity Screening

References

- 1. This compound | C19H18O6 | CID 53466984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homoisoflavonoid derivatives from the roots of Ophiopogon japonicus and their in vitro anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. [PDF] this compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism | Semantic Scholar [semanticscholar.org]

- 8. This compound suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic chemical and physical properties of Methylophiopogonanone A

An In-depth Technical Guide to Methylophiopogonanone A: Core Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a major homoisoflavonoid naturally occurring in the tuberous roots of Ophiopogon japonicus, a plant widely utilized in traditional medicine.[1] As a member of the homoisoflavonoid class, its structure is characterized by a 16-carbon skeleton. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidative, cardioprotective, and neuroprotective properties.[1][2] This guide provides a comprehensive overview of its fundamental chemical and physical properties, experimental protocols for its synthesis and isolation, and a visualization of its key signaling pathways.

Chemical and Physical Properties

The core chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and application in research and development.

Table 1: Chemical Identification and Structure

| Identifier | Value | Reference |

| IUPAC Name | (3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one | [3] |

| Molecular Formula | C₁₉H₁₈O₆ | [3] |

| Molecular Weight | 342.34 g/mol | [4] |

| CAS Number | 74805-92-8 | [3] |

| Canonical SMILES | CC1=C(C(=C2C(=C1O)C(=O)C@@H(CO2)CC3=CC4=C(C=C3)OCO4)C)O | [3] |

| InChI Key | BXTNNJIQILYHJB-GFCCVEGCSA-N | [3] |

Table 2: Physical and Solubility Data

| Property | Value | Reference |

| Appearance | White to off-white solid | [4] |

| Melting Point | 120-123 °C (amorphous powder) | [5] |

| Solubility | ||

| DMSO | 100 mg/mL (292.11 mM) (Requires sonication) | [4] |

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Acetone | Soluble | |

| Storage | ||

| Powder | 4°C, protect from light | [4] |

| In Solvent | -80°C for 6 months; -20°C for 1 month (protect from light) | [4] |

Table 3: Spectroscopic Data

| Spectroscopic Method | Description |

| ¹H-NMR | The proton NMR spectrum is consistent with the assigned structure, showing signals for aromatic protons, methyl groups, and the chiral center proton. |

| ¹³C-NMR | The carbon NMR spectrum confirms the presence of 19 carbon atoms, including carbonyl, aromatic, and aliphatic carbons, aligning with the homoisoflavonoid skeleton.[5] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry confirms the elemental composition and molecular weight of the compound. |

| Infrared (IR) | The IR spectrum shows characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) functional groups. |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections describe the protocols for the chemical synthesis and a representative method for the isolation of this compound.

Protocol 1: Chemical Synthesis of this compound

The following multi-step synthesis was reported by Katagiri et al. (2020), starting from phloroglucinol.[5]

-

Preparation of 5,7-dihydroxy-6,8-dimethylchromone (Compound 10):

-

Phloroglucinol is first formylated using a Vilsmeyer reagent (Phosphorous oxychloride in DMF) to yield a di-formyl compound.

-

The formyl groups are then reduced using sodium cyanoborohydride (NaBH₃CN) in THF with HCl.

-

The resulting dimethylated phloroglucinol is methylated with dimethyl sulfate and then acylated with acetic anhydride/BF₃·Et₂O.

-

The intermediate acetophenone undergoes condensation with ethyl formate in the presence of NaH, followed by acid treatment to form a chromene ring.

-

Demethylation with AlCl₃ followed by catalytic hydrogenation (H₂/Pd-C) of the double bond yields the key intermediate, 5,7-dihydroxy-6,8-dimethylchromone.

-

-

Condensation with Piperonal:

-

The chromone intermediate (Compound 10) is condensed with piperonal in the presence of HCl in ethanol at 90°C for 1 hour.

-

-

Final Hydrogenation:

-

The product from the previous step undergoes catalytic hydrogenation (H₂/Pd-C) in an acetone/methanol mixture overnight at room temperature.

-

The reaction mixture is filtered, and the solvent is evaporated to yield this compound.

-

Purification is typically achieved through silica gel column chromatography.

-

Protocol 2: Isolation from Ophiopogon japonicus

This protocol is based on an efficient method for isolating related homoisoflavonoids and is applicable for this compound. It employs Supercritical Fluid Extraction (SFE) followed by High-Speed Counter-Current Chromatography (HSCCC).[6]

-

Preparation of Plant Material:

-

The tuberous roots of Ophiopogon japonicus are washed, dried, and ground into a fine powder to maximize the surface area for extraction.

-

-

Supercritical Fluid Extraction (SFE):

-

System: SFE system.

-

Extraction Vessel: Load the ground plant powder.

-

Supercritical Fluid: Carbon Dioxide (CO₂).

-

Optimized Parameters:

-

Pressure: 25 MPa

-

Temperature: 55°C

-

Modifier: 25% Methanol

-

Dynamic Extraction Time: 4.0 hours

-

-

Procedure: Pressurize the system with CO₂ and introduce methanol as a modifier. Initiate the extraction for the specified duration to obtain a crude homoisoflavonoid extract.

-

-

Purification by High-Speed Counter-Current Chromatography (HSCCC):

-

Solvent System: A two-phase system of n-hexane-ethyl acetate-methanol-water is prepared and optimized based on the partition coefficient (K) of this compound.

-

Stationary Phase: The upper phase of the solvent system.

-

Mobile Phase: The lower phase of the solvent system.

-

Procedure:

-

Fill the HSCCC column with the stationary phase.

-

Dissolve the crude SFE extract in a mixture of both phases.

-

Pump the mobile phase through the rotating column at a flow rate of approximately 1.5-2.0 mL/min until hydrodynamic equilibrium is achieved.

-

Inject the sample solution.

-

Collect the effluent in fractions at regular intervals.

-

Analyze the fractions using HPLC to identify those containing pure this compound.

-

Combine the pure fractions and evaporate the solvent to yield the final product.

-

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. The diagrams below illustrate these mechanisms.

Caption: PI3K/Akt/eNOS pathway activation by this compound.[1]

Caption: Neuroprotection via Blood-Brain Barrier stabilization.[2]

Caption: MO-A's mechanism in alleviating hyperlipidemia.[7]

References

- 1. This compound suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Protects against Cerebral Ischemia/Reperfusion Injury and Attenuates Blood-Brain Barrier Disruption In Vitro | PLOS One [journals.plos.org]

- 3. This compound | C19H18O6 | CID 53466984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Biological Activities of Methylophiopogonanone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylophiopogonanone A (MO-A) is a major homoisoflavonoid compound isolated from the roots of Ophiopogon japonicus[1][2]. This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, including cardiovascular diseases and inflammation[3][4]. Emerging in vitro research has begun to elucidate the pharmacological activities of MO-A, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the preliminary in vitro biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and cardioprotective effects. The information presented herein is intended to support further research and drug development efforts.

Quantitative Biological Activity Data

The following tables summarize the key quantitative data from in vitro studies on this compound.

| Activity | Assay | Cell Line/System | Metric | Value | Reference |

| Transporter Activity | OATP1B1-mediated uptake | HEK293T | EC50 | 11.33 µM (for Rosuvastatin uptake) | [5] |

| OATP1B1-mediated uptake | HEK293T | EC50 | 6 µM (for Atorvastatin uptake) | [5] | |

| Enzyme Inhibition | Tyrosinase Activity | Mushroom Tyrosinase | IC50 | 108.7 ± 2.5 µM | [6] |

Table 1: Summary of In Vitro Efficacy of this compound.

Detailed Experimental Protocols

Cell Culture and Treatment for Cardioprotective Studies

-

Cell Line: H9C2 rat myocardial cells.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Hypoxia/Reoxygenation (H/R) Model:

-

To mimic ischemia-reperfusion injury, cultured H9C2 cells are subjected to hypoxic conditions followed by reoxygenation.

-

Hypoxia is induced by placing the cells in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a specified duration.

-

Reoxygenation is achieved by returning the cells to a normoxic incubator (95% air, 5% CO2).

-

-

Treatment Protocol:

-

Cells are pre-treated with this compound (e.g., 10 μmol/L) for a designated period before inducing hypoxia.

-

A vehicle control (e.g., DMSO) is run in parallel.

-

For mechanism-of-action studies, specific inhibitors (e.g., PI3K inhibitor wortmannin at 100 nmol/L) can be added prior to MO-A treatment.[1]

-

Western Blot Analysis for Protein Expression

-

Objective: To determine the effect of this compound on the expression of key proteins in a signaling pathway (e.g., PI3K/Akt/eNOS).

-

Procedure:

-

Following treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-eNOS, eNOS, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Tyrosinase Inhibition Assay

-

Objective: To evaluate the inhibitory effect of this compound on tyrosinase activity.

-

Procedure:

-

The reaction mixture contains mushroom tyrosinase in a phosphate buffer (pH 6.8).

-

This compound is added at various concentrations.

-

The reaction is initiated by the addition of L-DOPA as a substrate.

-

The formation of dopachrome is monitored spectrophotometrically at 475 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[6]

-

Signaling Pathways and Experimental Workflows

Cardioprotective Signaling Pathway of this compound

Caption: MO-A activates the PI3K/Akt/eNOS pathway to inhibit apoptosis.

Experimental Workflow for In Vitro Cardioprotection Assay

Caption: Workflow for assessing MO-A's cardioprotective effects in vitro.

Discussion of In Vitro Biological Activities

Cardioprotective Effects

In vitro studies using H9C2 myocardial cells subjected to hypoxia/reoxygenation (H/R), a model for ischemia-reperfusion injury, have demonstrated the cardioprotective potential of this compound.[1] Treatment with MO-A at a concentration of 10 μmol/L significantly reduced apoptosis.[1] This anti-apoptotic effect is associated with an increased Bcl-2/Bax ratio and decreased expression of cleaved caspase-3.[1] The underlying mechanism for these protective effects appears to be the activation of the PI3K/Akt/eNOS signaling pathway.[1] MO-A was shown to increase the phosphorylation of Akt and eNOS, leading to restored nitric oxide (NO) production.[1] The critical role of this pathway was confirmed by the observation that the protective effects of MO-A were abolished when co-treated with the PI3K inhibitor, wortmannin.[1]

Antioxidant and Anti-inflammatory Properties

This compound is recognized for its anti-oxidative and anti-inflammatory properties.[1] It has been shown to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radicals in cell-free assays.[5] While detailed in vitro anti-inflammatory studies on MO-A are still emerging, its structural class, homoisoflavonoids, is known for anti-inflammatory activity.[4][7] For instance, other homoisoflavonoids from Ophiopogon japonicus have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β and IL-6 in LPS-induced RAW 264.7 macrophage cells.[8][9]

Modulation of Transporter Activity

MO-A has been found to modulate the activity of organic anion transporting polypeptides (OATPs). Specifically, it increases the uptake of rosuvastatin and atorvastatin in HEK293T cells expressing human OATP1B1, with EC50 values of 11.33 µM and 6 µM, respectively.[5] This suggests that MO-A could have implications for drug-drug interactions when co-administered with substrates of OATP1B1.

Enzyme Inhibition

In a study investigating its effect on melanogenesis, this compound was found to inhibit mushroom tyrosinase activity with an IC50 value of 108.7 ± 2.5 µM.[6] The inhibition was determined to be of a reversible, mixed-type.[6] This finding suggests a potential application for MO-A in the cosmetic industry as a skin-lightening agent.

Conclusion and Future Directions

The preliminary in vitro data for this compound reveal a compound with a range of interesting biological activities, including cardioprotective, antioxidant, and enzyme-inhibitory effects. The activation of the PI3K/Akt/eNOS signaling pathway appears to be a key mechanism underlying its cardioprotective actions. Further research is warranted to fully characterize its anti-inflammatory properties in various in vitro models and to explore its potential anticancer activities, as has been suggested for other compounds from Ophiopogon japonicus.[10][11] In-depth mechanistic studies, along with a broader profiling against a panel of kinases and other enzymes, will be crucial in advancing the development of this compound as a potential therapeutic candidate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methylophiopogonanone A: A Technical Guide to its Anti-Oxidative and Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylophiopogonanone A (MO-A) is a major homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus. This plant has a long history of use in traditional Chinese medicine for treating cardiovascular and inflammatory diseases. Modern pharmacological studies have begun to elucidate the mechanisms behind these therapeutic effects, identifying MO-A as a key bioactive constituent with potent anti-oxidative and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of MO-A, focusing on its mechanisms of action, quantitative data from key experiments, and detailed experimental protocols to aid in future research and development.

Anti-Oxidative Properties of this compound

MO-A exhibits significant anti-oxidative effects through multiple mechanisms, including direct radical scavenging and modulation of crucial intracellular signaling pathways.

Mechanism of Action: PI3K/Akt/eNOS Signaling Pathway

In the context of myocardial ischemia/reperfusion (I/R) injury, a condition characterized by significant oxidative stress, MO-A has been shown to exert a protective effect by activating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) signaling pathway.[1][2] Activation of this pathway leads to a cascade of downstream effects that collectively mitigate oxidative damage and promote cell survival.

The key outcomes of PI3K/Akt/eNOS activation by MO-A include:

-

Reduced Apoptosis: MO-A significantly decreases programmed cell death in cardiomyocytes subjected to I/R injury.[2]

-

Modulation of Apoptotic Proteins: It achieves this by decreasing the expression of cleaved caspase-3, a key executioner of apoptosis, and increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[2]

-

Restoration of Nitric Oxide (NO) Production: MO-A restores the production of nitric oxide (NO), a critical signaling molecule with vasodilatory and anti-inflammatory properties.[2]

The protective effects of MO-A are abolished by the presence of a PI3K inhibitor, such as wortmannin, confirming the central role of this pathway in its anti-oxidative mechanism.[2]

Direct Radical Scavenging

In addition to its effects on cellular signaling, MO-A has been demonstrated to possess direct radical scavenging activity in cell-free assays, further contributing to its anti-oxidative potential.

Anti-Inflammatory Properties of this compound

MO-A has been identified as a potent anti-inflammatory agent, with its mechanism of action linked to the inhibition of the NLRP3 inflammasome, a key component of the innate immune response.

Mechanism of Action: ROS/NLRP3 Inflammasome Pathway

In macrophages stimulated with lipopolysaccharide (LPS) and ATP, a model for inducing inflammation, MO-A has been shown to inhibit pyroptosis, a form of pro-inflammatory programmed cell death. This inhibition is achieved through the modulation of the Reactive Oxygen Species (ROS)/NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome pathway.

The key effects of MO-A on this pathway include:

-

Increased Antioxidant Enzyme Activity: MO-A enhances the activity of superoxide dismutase (SOD) and catalase (CAT), two crucial enzymes involved in the detoxification of ROS.

-

Inhibition of ROS Production: By boosting the cellular antioxidant defense, MO-A effectively inhibits the production of ROS.

-

Reduced NLRP3 Inflammasome Activation: The reduction in ROS levels leads to decreased activation of the NLRP3 inflammasome.

-

Inhibition of Pyroptosis: Consequently, the release of lactate dehydrogenase (LDH), a marker of cell death, is inhibited.

The anti-inflammatory effects of MO-A can be reversed by the presence of a ROS promoter like hydrogen peroxide (H₂O₂), underscoring the critical role of ROS modulation in its mechanism of action.

References

- 1. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into the Therapeutic Potential of Methylophiopogonanone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylophiopogonanone A (MO-A) is a homoisoflavonoid isolated from the tuberous root of Ophiopogon japonicus. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidative and anti-inflammatory properties.[1] Initial preclinical studies have highlighted its potential therapeutic applications in cardiovascular diseases and metabolic disorders. This technical guide provides a comprehensive overview of the foundational research into MO-A, detailing its mechanisms of action, summarizing key quantitative findings, and outlining the experimental protocols used in these seminal investigations.

Therapeutic Potential and Mechanism of Action

Cardioprotective Effects in Myocardial Ischemia/Reperfusion Injury

Myocardial ischemia/reperfusion (I/R) injury is a significant cause of morbidity and mortality. MO-A has demonstrated a notable cardioprotective effect in a murine model of I/R injury.[2] The primary mechanism underlying this protection is the activation of the PI3K/Akt/eNOS signaling pathway.[2] This pathway is crucial for cell survival and vasodilation. Activation of Akt by MO-A leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which in turn increases the production of nitric oxide (NO). NO plays a critical role in protecting the myocardium from apoptotic cell death induced by I/R.[1][2]

Hypolipidemic Effects in High-Fat Diet-Induced Hyperlipidemia

Hyperlipidemia is a major risk factor for the development of atherosclerosis and subsequent cardiovascular complications. In a rat model of high-fat diet (HFD)-induced hyperlipidemia, MO-A treatment led to a significant reduction in body weight gain, as well as decreased levels of serum and hepatic lipids.[3][4] The underlying mechanism for these effects involves the modulation of key genes involved in lipid metabolism. MO-A upregulates the expression of peroxisome proliferator-activated receptor alpha (PPARα) and the low-density lipoprotein receptor (LDLR), while downregulating the expression of acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding protein 1c (SREBP-1c).[3][4] This concerted action enhances lipid clearance and reduces lipogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

| Cardioprotective Effects of this compound in a Mouse Model of Myocardial I/R Injury | |

| Parameter | Result |

| MO-A Dosage | 10 mg/kg/day, p.o. for 2 weeks[2] |

| Infarct Size Reduction | 60.7% decrease compared to I/R group[2] |

| Myocardial Apoptosis Reduction | 56.8% decrease compared to I/R group[2] |

| In vitro (H9C2 cells, Hypoxia/Reoxygenation Model) | |

| MO-A Concentration | 10 µmol/L[2] |

| Effect on Apoptosis | Significant decrease in cleaved caspase-3 expression[1][2] |

| Bcl-2/Bax Ratio | Elevated[1][2] |

| Nitric Oxide Production | Restored[1][2] |

| Hypolipidemic Effects of this compound in a Rat Model of High-Fat Diet-Induced Hyperlipidemia | |

| Parameter | Result |

| MO-A Dosage | 10 mg/kg/day[3][4] |

| Body Weight Gain | Decreased compared to HFD group[3][4] |

| Serum and Hepatic Lipid Levels | Reduced compared to HFD group[3][4] |

| Gene Expression Modulation (Liver) | |

| Acetyl CoA Carboxylase (ACC) mRNA | Down-regulated[3][4] |

| Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) mRNA | Down-regulated[3][4] |

| Low-Density Lipoprotein Receptor (LDLR) mRNA | Up-regulated[3][4] |

| Peroxisome Proliferator-Activated Receptor α (PPARα) mRNA | Up-regulated[3][4] |

| Pharmacokinetic Profile of this compound in Rats | |

| Parameter | Value |

| Oral Bioavailability | 24.5%[3] |

| Absorption | Rapid[3] |

| Elimination | Rapid[3] |

| Lower Limit of Quantification (LLOQ) in Plasma | 1 ng/mL[3] |

| In vitro Inhibitory Activity of this compound | |

| Target | IC50 |

| Tyrosinase | (10.87 ± 0.25) × 10⁻⁵ mol L⁻¹ |

Experimental Protocols

In Vivo Myocardial Ischemia/Reperfusion (I/R) Injury Model in Mice

-

Animal Model: Male mice are used for this model.

-

Drug Administration: Mice are pretreated with this compound (10 mg/kg/day, p.o.) for 2 weeks prior to the surgical procedure.[2]

-

Surgical Procedure:

-

Mice are anesthetized.

-

The left anterior descending (LAD) coronary artery is ligated for a period of time to induce ischemia.

-

The ligature is then released to allow for reperfusion.

-

-

Assessment of Cardiac Injury:

-

Infarct Size Measurement: The heart is stained to differentiate between infarcted and viable tissue, and the infarct size is quantified as a percentage of the area at risk.

-

Myocardial Apoptosis: Apoptotic cells in the heart tissue are detected and quantified.

-

Cardiac Function: Echocardiography is used to assess cardiac function parameters.

-

In Vivo High-Fat Diet (HFD)-Induced Hyperlipidemia Model in Rats

-

Animal Model: Male Sprague-Dawley rats are used.

-

Induction of Hyperlipidemia: Rats are fed a high-fat diet to induce a state of hyperlipidemia.

-

Drug Administration: this compound (10 mg/kg/day) is administered to the treatment group.[3][4]

-

Assessment of Hypolipidemic Effects:

-

Body Weight: Body weight is monitored throughout the study.

-

Serum and Hepatic Lipids: Blood and liver samples are collected to measure levels of total cholesterol, triglycerides, and other lipid markers.

-

Gene Expression Analysis: The expression levels of genes involved in lipid metabolism (ACC, SREBP-1c, LDLR, PPARα) in the liver are quantified using methods such as real-time PCR.[3][4]

-

In Vitro Hypoxia/Reoxygenation (H/R) Model in H9C2 Cardiomyocytes

-

Cell Culture: H9C2 rat cardiomyocytes are cultured under standard conditions.

-

Induction of H/R:

-

Hypoxia: The cells are subjected to a hypoxic environment for a defined period.

-

Reoxygenation: The cells are then returned to normoxic conditions to mimic reperfusion.

-

-

Drug Treatment: Cells are pretreated with this compound (10 µmol/L) before being subjected to H/R.[2]

-

Assessment of Cellular Effects:

-

Apoptosis Assays: The extent of apoptosis is measured using techniques such as TUNEL staining or by quantifying the expression of apoptotic markers like cleaved caspase-3.[2]

-

Western Blot Analysis: The expression and phosphorylation status of proteins in the PI3K/Akt/eNOS signaling pathway are assessed by Western blotting.[2]

-

Nitric Oxide Measurement: The production of nitric oxide in the cell culture medium is quantified.[2]

-

Visualizations

References

- 1. This compound suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Validated Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of this compound in Rat Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Review of Homoisoflavonoids from Ophiopogon Species: From Phytochemistry to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Ophiopogon, a member of the Asparagaceae family, has been a cornerstone of traditional medicine in East Asia for centuries. The tuberous roots of species such as Ophiopogon japonicus are particularly valued for their therapeutic properties, which are attributed to a rich diversity of bioactive secondary metabolites. Among these, homoisoflavonoids stand out as a unique class of phenolic compounds with a wide array of pharmacological activities. This technical guide provides a comprehensive literature review of the homoisoflavonoids isolated from Ophiopogon species, with a focus on their phytochemistry, biological activities, and underlying mechanisms of action.

Phytochemistry of Homoisoflavonoids in Ophiopogon Species

Ophiopogon japonicus is the most extensively studied species within the genus and is a rich source of homoisoflavonoids.[1][2] These compounds are characterized by a C16 skeleton, with a C6-C3-C6 framework, distinguishing them from the more common flavonoids. To date, a multitude of homoisoflavonoids have been isolated and identified from the roots and tubers of Ophiopogon japonicus. These can be broadly categorized into homoisoflavanones, homoisoflavones, and other related structures.

Isolated Homoisoflavonoids from Ophiopogon japonicus

The following table summarizes a selection of homoisoflavonoids isolated from Ophiopogon japonicus, along with their structural information. Due to the dispersed nature of quantitative data such as yields and detailed spectroscopic information in the literature, this table represents a compilation from various sources. Researchers are encouraged to consult the primary literature for in-depth analytical data.

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | References |

| Methylophiopogonanone A | C20H20O6 | 356.37 | [3][4] | |

| Methylophiopogonanone B | C20H22O6 | 358.39 | [3][4] | |

| Ophiopogonanone A | C19H18O6 | 342.34 | [3] | |

| Ophiopogonanone C | C19H18O7 | 358.34 | [5] | |

| Ophiopogonanone D | C19H20O7 | 360.36 | [5] | |

| Ophiopogonone C | C19H16O7 | 356.33 | [5] | |

| Ophiopogonanone E | C18H16O6 | 328.32 | [5][6] | |

| Ophiopogonanone F | C19H20O6 | 344.36 | [5] | |

| Ophiopogonone E | C18H14O6 | 326.30 | [6] | |

| Ophiopogonanone H | C19H18O6 | 342.34 | [6] | |

| 5,7-dihydroxy-8-methoxy-6-methyl-3-(2'-hydroxy-4'-methoxybenzyl)chroman-4-one | C20H20O7 | 372.37 | [7] | |

| 7-hydroxy-5,8-dimethoxy-6-methyl-3-(2'-hydroxy-4'-methoxybenzyl)chroman-4-one | C21H22O7 | 386.40 | [7] | |

| 5,7-dihydroxy-6,8-dimethyl-3-(4'-hydroxy-3'-methoxybenzyl)chroman-4-one | C20H20O6 | 356.37 | [7] | |

| 2,5,7-trihydroxy-6,8-dimethyl-3-(3',4'-methylenedioxybenzyl)chroman-4-one | C20H18O7 | 370.35 | Hemiacetal function at C-2 | [7] |

| 2,5,7-trihydroxy-6,8-dimethyl-3-(4'-methoxybenzyl)chroman-4-one | C20H20O6 | 356.37 | Hemiacetal function at C-2 | [7] |

Biological Activities and Therapeutic Potential

Homoisoflavonoids from Ophiopogon species have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development. The primary therapeutic areas of interest include anti-inflammatory, antioxidant, and anti-cancer effects.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Several homoisoflavonoids from Ophiopogon japonicus have been shown to possess potent anti-inflammatory properties.[6][8] For instance, a study on the new compound 4′-O-Demethylophiopogonanone E demonstrated its ability to significantly suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β and IL-6 in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[9]

The anti-inflammatory effects of these compounds are believed to be mediated through the modulation of key signaling pathways. Evidence suggests that some homoisoflavonoids can inhibit the phosphorylation of ERK1/2 and JNK in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9] Furthermore, while direct evidence for homoisoflavonoids from Ophiopogon is still emerging, other compounds from this plant, such as the steroidal saponin Ophiopogonin D, have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[10] Given the crucial role of NF-κB in inflammation, it is plausible that homoisoflavonoids also exert their anti-inflammatory effects through this pathway.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of various diseases, including cardiovascular and neurodegenerative disorders. Homoisoflavonoids from Ophiopogon japonicus have been identified as potent antioxidants.[3][11]

Studies have shown that extracts rich in homoisoflavonoids, as well as isolated compounds like this compound and methylophiopogonanone B, exhibit significant free radical scavenging activity.[3][11] The antioxidant capacity of these compounds is often attributed to their chemical structure, particularly the presence of hydroxyl groups on the aromatic rings, which can donate hydrogen atoms to neutralize free radicals.

Other Pharmacological Activities

Beyond their anti-inflammatory and antioxidant properties, homoisoflavonoids from Ophiopogon have been investigated for other potential therapeutic applications. For example, this compound has been shown to alleviate high-fat diet-induced hyperlipidemia in rats.[12] Some homoisoflavonoids have also been reported to have anti-cancer properties.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of homoisoflavonoids from Ophiopogon species. For detailed, step-by-step protocols, it is essential to refer to the specific publications cited.

Isolation and Purification of Homoisoflavonoids

A general workflow for the isolation and purification of homoisoflavonoids from Ophiopogon japonicus is as follows:

-

Extraction: The dried and powdered tuberous roots are typically extracted with organic solvents such as ethanol or methanol.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to yield fractions with different chemical profiles.

-

Chromatographic Separation: The homoisoflavonoid-rich fractions (often the ethyl acetate fraction) are further purified using a combination of chromatographic techniques, including:

-

Silica Gel Column Chromatography: A widely used technique for the initial separation of compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: Effective for separating compounds based on their molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of individual compounds.

-

Structural Elucidation

The structures of isolated homoisoflavonoids are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. Techniques such as Electrospray Ionization (ESI-MS) are commonly used.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are crucial for determining the complete chemical structure and stereochemistry of the molecule.[5][7][8]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[5]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps to identify the chromophoric system of the molecule.[3]

In Vitro Anti-inflammatory Assays

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used.

-

Induction of Inflammation: Cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measured using the Griess reagent.

-

Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6, IL-1β): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Western Blot Analysis: Used to determine the expression levels of key proteins in inflammatory signaling pathways (e.g., phosphorylated forms of NF-κB, IκBα, MAPKs).

In Vitro Antioxidant Assays

Several methods are used to evaluate the antioxidant capacity of homoisoflavonoids:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.[3]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Measures the ability of the compound to scavenge the ABTS radical cation.[3]

-

Ferric Reducing Antioxidant Power (FRAP) Assay: Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3]

-

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay: Measures the ability of the compound to reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺).[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of homoisoflavonoids from Ophiopogon species.

Experimental Workflow for Isolation and Bioactivity Screening

Caption: General workflow for isolating and screening homoisoflavonoids.

Postulated Anti-inflammatory Signaling Pathways

Caption: Postulated anti-inflammatory pathways modulated by homoisoflavonoids.

Conclusion and Future Directions

The homoisoflavonoids from Ophiopogon species, particularly Ophiopogon japonicus, represent a promising class of natural products with significant therapeutic potential. Their well-documented anti-inflammatory and antioxidant activities, coupled with emerging evidence for other pharmacological effects, make them attractive candidates for further investigation in drug discovery and development.

Future research should focus on several key areas:

-

Comprehensive Phytochemical Profiling: While numerous homoisoflavonoids have been identified, a systematic and quantitative analysis of their distribution across different Ophiopogon species and geographical locations is still needed.

-

Mechanism of Action Studies: Further research is required to fully elucidate the molecular mechanisms underlying the biological activities of these compounds, including the identification of their specific cellular targets and signaling pathways.

-

In Vivo Efficacy and Safety: While in vitro studies have shown promising results, more extensive in vivo studies in relevant animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds.

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of homoisoflavonoids and their biological activity will be crucial for the rational design of more potent and selective analogues.

References

- 1. A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Five new homoisoflavonoids from the tuber of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory homoisoflavonoids from the tuberous roots of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Homoisoflavonoids from Ophiopogon japonicus Ker-Gawler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Homoisoflavonoid derivatives from the roots of Ophiopogon japonicus and their in vitro anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to Methylophiopogonanone A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methylophiopogonanone A, a homoisoflavonoid isolated from Ophiopogon japonicus. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Chemical Structure

This compound is a homoisoflavonoid with the chemical formula C₁₉H₁₈O₆ and a molecular weight of 342.3 g/mol .[1] Its structure is characterized by a chromanone core with two methyl groups and two hydroxyl groups on the A-ring, and a methylenedioxybenzyl group attached to the C-3 position.

IUPAC Name: (3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one[1]

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily NMR and MS. The following tables summarize the key spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 2a | 4.43 | t | 6.4 |

| 2b | 4.43 | t | 6.4 |

| 3 | 2.75 | t | 6.6 |

| 6-CH₃ | 1.94 | s | |

| 8-CH₃ | 1.94 | s | |

| 5-OH | 12.42 | s | |

| 7-OH | 12.42 | s | |

| 1' | - | - | - |

| 2' | - | - | - |

| 3' | - | - | - |

| 4' | - | - | - |

| 5' | - | - | - |

| 6' | - | - | - |

| 7' (-CH₂-) | - | - | - |

| O-CH₂-O | - | - | - |

Note: The complete proton assignments for the methylenedioxybenzyl moiety were not explicitly detailed in the referenced synthesis paper but are implicitly confirmed by the overall structural verification.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| 2 | 66.2 |

| 3 | 35.8 |

| 4 | 196.8 |

| 4a | 103.0 |

| 5 | 162.2 |

| 6 | 102.2 |

| 7 | 158.4 |

| 8 | 101.9 |

| 8a | 157.5 |

| 6-CH₃ | 8.0 |

| 8-CH₃ | 7.5 |

| 1' | - |

| 2' | - |

| 3' | - |

| 4' | - |

| 5' | - |

| 6' | - |

| 7' (-CH₂-) | - |

| O-CH₂-O | - |

Note: The complete carbon assignments for the methylenedioxybenzyl moiety were not explicitly detailed in the referenced synthesis paper but are implicitly confirmed by the overall structural verification.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 343.2 |

| Fragment Ion | 135.1 |

Experimental Protocols

The following protocols are based on established methodologies for the spectroscopic analysis of homoisoflavonoids and related natural products.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition: One-dimensional ¹H NMR spectra are acquired using a standard pulse sequence. Typical parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger spectral width (e.g., 220 ppm) is used.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

3.2 Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common method for generating ions of homoisoflavonoids. The analysis is typically performed in positive ion mode.

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer, is used for accurate mass measurements. For fragmentation studies, a tandem mass spectrometer (MS/MS) is employed.

-

MS Analysis: In a full scan MS experiment, the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined.

-

MS/MS Analysis: For structural elucidation, the [M+H]⁺ ion is selected as the precursor ion and subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Caption: Simplified MS/MS Fragmentation of this compound.

References

Methylophiopogonanone A CAS number and molecular structure

An In-depth Technical Guide to Methylophiopogonanone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a homoisoflavonoid primarily isolated from the roots of Ophiopogon japonicus. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. Research has demonstrated its potential in cardiovascular protection, regulation of lipid metabolism, and antioxidant effects. This technical guide provides a comprehensive overview of this compound, including its chemical identity, molecular structure, and a detailed summary of its biological activities supported by experimental data and protocols. Furthermore, key signaling pathways modulated by this compound are illustrated to provide a deeper understanding of its mechanism of action.

Chemical Identity and Molecular Structure

This compound is chemically identified as (3R)-3-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-5,7-dihydroxy-6,8-dimethyl-4H-1-benzopyran-4-one.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 74805-92-8 | [1][2][3][4] |

| Molecular Formula | C₁₉H₁₈O₆ | [1][5] |

| Molecular Weight | 342.3 g/mol | [1][5] |

| IUPAC Name | (3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one | [5] |

| SMILES | OC1=C2C(OC--INVALID-LINK--C2=O)=C(C)C(O)=C1C | [1] |

| InChI | InChI=1S/C19H18O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6,12,20-21H,5,7-8H2,1-2H3/t12-/m1/s1 | [1][5] |

The molecular structure of this compound is characterized by a homoisoflavonoid core with a methylated A ring.[6]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with notable effects on cardiovascular health and lipid metabolism.

Cardiovascular Protective Effects

This compound has been shown to protect against myocardial ischemia/reperfusion (I/R) injury.[7][8] In a mouse model of I/R injury, pretreatment with this compound significantly reduced the infarct size and myocardial apoptosis, while also improving cardiac function.[7] The protective mechanism is attributed to the activation of the PI3K/Akt/eNOS signaling pathway.[7][8]

| Parameter | Effect of this compound (10 mg·kg⁻¹·d⁻¹) | Reference |

| Infarct Size | 60.7% reduction | [7] |

| Myocardial Apoptosis | 56.8% reduction | [7] |

Regulation of Lipid Metabolism

In a rat model of hyperlipidemia induced by a high-fat diet (HFD), this compound demonstrated a significant ability to ameliorate dyslipidemia.[9][10] Treatment with this compound led to a decrease in body weight gain and reduced levels of serum and hepatic lipids.[1][10]

| Parameter | Effect of this compound (10 mg·kg⁻¹·d⁻¹) | Reference |

| Body Weight Gain | Decreased | [1][10] |

| Serum and Hepatic Lipid Levels | Reduced | [1][10] |

The mechanism behind its hypolipidemic effect involves the modulation of key genes in lipid metabolism. This compound up-regulates the expression of low-density lipoprotein receptor (LDLR) and peroxisome proliferator-activated receptor α (PPARα), while down-regulating acetyl CoA carboxylase (ACC) and sterol regulatory element-binding protein 1c (SREBP-1C).[9][10]

Transporter Modulation and Antioxidant Activity

This compound has been found to modulate the activity of organic anion transporting polypeptides (OATPs). It increases the uptake of rosuvastatin and atorvastatin in HEK293T cells that express human OATP1B1.[1] Additionally, it exhibits antioxidant properties by scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radicals in cell-free assays.[1]

| Transporter/Radical | Effect of this compound | EC₅₀ | Reference |

| OATP1B1 (Rosuvastatin uptake) | Increased | 11.33 µM | [1] |

| OATP1B1 (Atorvastatin uptake) | Increased | 6 µM | [1] |

| DPPH Radical | Scavenged | - | [1] |

| ABTS Radical | Scavenged | - | [1] |

Experimental Protocols

In Vivo Myocardial Ischemia/Reperfusion Injury Model

-

Animal Model: Mice were used for this study.

-

Treatment: Mice were pretreated with this compound at a dose of 10 mg·kg⁻¹·d⁻¹ administered orally (p.o.) for two weeks.

-

Procedure: Following the pretreatment period, the mice were subjected to transient occlusion of the left anterior descending coronary artery to induce myocardial ischemia/reperfusion injury.

-

Endpoints: The primary outcomes measured were infarct size, myocardial apoptosis, and cardiac function.[7]

In Vivo High-Fat Diet-Induced Hyperlipidemia Model

-

Animal Model: A rat model of hyperlipidemia was established by feeding the animals a high-fat diet (HFD).

-

Grouping: The animals were randomly divided into three groups: a normal control group, an HFD group, and an HFD group treated with this compound.

-

Treatment: The treatment group received this compound at a daily dose of 10 mg·kg⁻¹.

-

Evaluation: The study evaluated the effects of the compound on serum lipids, body weight, the activity of lipoprotein metabolism enzymes, and the gene expression of key markers in lipid metabolism.[10]

In Vitro Hypoxia/Reoxygenation Model

-

Cell Line: H9C2 cells were utilized for this in vitro experiment.

-

Treatment: The cells were pretreated with this compound at a concentration of 10 μmol/L.

-

Procedure: The pretreated cells were then subjected to hypoxia/reoxygenation (H/R) to mimic ischemia/reperfusion conditions at a cellular level.

-

Analysis: The study assessed several parameters including apoptosis, the expression of cleaved caspase-3, the ratio of Bcl-2 to Bax, and the production of nitric oxide (NO).[7][8]

Signaling Pathways and Mechanisms of Action

PI3K/Akt/eNOS Signaling Pathway in Cardioprotection

This compound exerts its protective effects against myocardial ischemia/reperfusion-induced apoptosis through the activation of the PI3K/Akt/eNOS signaling pathway.[7][8] The activation of this pathway ultimately leads to an increase in the production of nitric oxide (NO), which plays a crucial role in cardioprotection. The protective effects of this compound were shown to be abolished when a PI3K inhibitor, wortmannin, was introduced.[7][8]

Caption: PI3K/Akt/eNOS signaling pathway activated by this compound.

Regulation of Lipid Metabolism Pathway

The hypolipidemic effects of this compound are mediated by its influence on the gene expression of key proteins involved in lipid synthesis and oxidation.[9]

References

- 1. caymanchem.com [caymanchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. CAS 74805-92-8 | this compound [phytopurify.com]

- 4. This compound | CymitQuimica [cymitquimica.com]